molecular formula C13H19NO2S B4793933 4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide

4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide

Cat. No.: B4793933
M. Wt: 253.36 g/mol
InChI Key: WJSLWUVYQUTHQT-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

4-ethyl-5-methyl-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-11-9(2)17-8-12(11)13(15)14-7-10-5-4-6-16-10/h8,10H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSLWUVYQUTHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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